Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate
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Overview
Description
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s imidazole ring is a key component in many biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate involves its interaction with molecular targets through the imidazole ring. This ring can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence biological pathways. The specific pathways and targets depend on the context in which the compound is used, such as inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets methyl 2-amino-2-methyl-4-(2-methyl-1h-imidazol-1-yl)pentanoate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-4-(2-methylimidazol-1-yl)pentanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(14-6-5-13-9(14)2)7-11(3,12)10(15)16-4/h5-6,8H,7,12H2,1-4H3 |
InChI Key |
KCEQRNYKPKXIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(C)CC(C)(C(=O)OC)N |
Origin of Product |
United States |
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